Tetrafluoroborate
Overview
Description
Tetrafluoroborate is an anion with the chemical formula BF₄⁻. This tetrahedral species is isoelectronic with tetrafluoroberyllate (BeF₄²⁻), tetrafluoromethane (CF₄), and tetrafluoroammonium (NF₄⁺). It is commonly used in inorganic and organic chemistry as a weakly coordinating anion. This compound is often employed in the preparation of cationic reagents or catalysts due to its inertness and solubility in organic solvents .
Synthetic Routes and Reaction Conditions:
- This compound can be synthesized by reacting fluoride salts with boron trifluoride (BF₃). This reaction typically involves the treatment of tetrafluoroboric acid (HBF₄) with a base or the treatment of boric acid with hydrofluoric acid .
- Another method involves the electrolysis of metals such as tin, lead, copper, and nickel in a solution containing tetrafluoroboric acid .
Industrial Production Methods:
- Industrially, this compound salts are produced by neutralizing tetrafluoroboric acid with bases like sodium hydroxide or sodium carbonate. For example, sodium this compound can be prepared by neutralizing tetrafluoroboric acid with sodium carbonate or sodium hydroxide .
Types of Reactions:
Substitution Reactions: this compound is involved in substitution reactions, such as the Balz-Schiemann reaction, where aryl diazonium tetrafluoroborates are pyrolyzed to produce aryl fluorides.
Decomposition Reactions: On heating, sodium this compound decomposes to sodium fluoride and boron trifluoride.
Common Reagents and Conditions:
Balz-Schiemann Reaction: This reaction involves the use of aryl diazonium tetrafluoroborates and heat to produce aryl fluorides.
Major Products:
- The major products of these reactions include aryl fluorides from the Balz-Schiemann reaction and metal this compound salts from electrolysis .
Chemistry:
- This compound is used as a weakly coordinating anion in the preparation of cationic reagents and catalysts .
- It is also employed in the synthesis of organic fluorides, such as in the Balz-Schiemann reaction .
Biology and Medicine:
- In nuclear medicine, fluorine-18 radiolabeled this compound is used for positron emission tomography (PET) imaging of the sodium iodide symporter (NIS) in thyroid cancer and other applications .
Industry:
Mechanism of Action
Tetrafluoroborate acts primarily as a weakly coordinating anion. Its inertness is due to its symmetrical tetrahedral structure, which distributes the negative charge equally over four fluorine atoms. This symmetry, combined with the high electronegativity of fluorine, diminishes the basicity of the anion, making it less nucleophilic and basic compared to other anions . In reactions involving highly reactive cations, this compound can act as a bridging ligand between boron and the cationic center .
Comparison with Similar Compounds
Hexafluorophosphate (PF₆⁻): More stable towards hydrolysis and other chemical reactions compared to tetrafluoroborate.
Hexafluoroantimonate (SbF₆⁻): Also more stable and more lipophilic than this compound.
Perchlorate (ClO₄⁻): Used similarly in the laboratory but forms potentially explosive derivatives with organic compounds.
Uniqueness:
Properties
CAS No. |
14874-70-5 |
---|---|
Molecular Formula |
BF4- |
Molecular Weight |
86.81 g/mol |
IUPAC Name |
tetrafluoroborate |
InChI |
InChI=1S/BF4/c2-1(3,4)5/q-1 |
InChI Key |
ODGCEQLVLXJUCC-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F |
Canonical SMILES |
[B-](F)(F)(F)F |
Synonyms |
fluoboric acid fluoboric acid (HBF4) fluoroboric acid tetrafluoroborate anion tetrafluoroborate ion tetrafluoroboric acid |
Origin of Product |
United States |
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